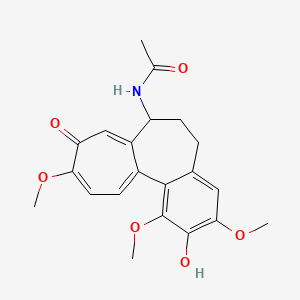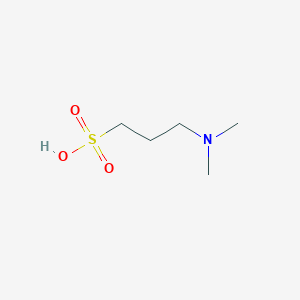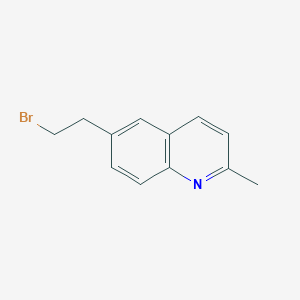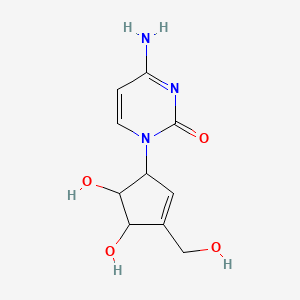
O(sup 2)-Demethylcolchicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Demethyl Colchicine is a derivative of colchicine, an alkaloid extracted from plants such as Gloriosa superba and Colchicum autumnale. Colchicine is known for its pharmacological activities, including anti-inflammatory and anti-proliferative effects. The demethylation of colchicine at the 2-position results in 2-Demethyl Colchicine, which has been studied for its potential to reduce toxicity while retaining therapeutic efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Demethyl Colchicine can be synthesized through microbial transformation. Streptomyces griseus ATCC 13273 has been shown to catalyze the regio-selective demethylation of colchicine to produce 2-Demethyl Colchicine. The reaction involves the use of dimethylformamide (DMF) as a co-solvent, which enhances the yield of the product. The process is environmentally friendly and offers high regio-selectivity .
Industrial Production Methods: The industrial production of 2-Demethyl Colchicine primarily relies on biotransformation techniques due to their efficiency and selectivity. The use of microbial strains such as Streptomyces griseus allows for the large-scale production of this compound with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Demethyl Colchicine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the colchicine molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: Substitution reactions, particularly at the demethylated position, can introduce new functional groups, enhancing the compound’s therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Demethyl Colchicine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various colchicine derivatives with potential therapeutic applications.
Biology: The compound is studied for its effects on cellular processes, including cell division and apoptosis.
Medicine: 2-Demethyl Colchicine is investigated for its potential to treat conditions such as gout and familial Mediterranean fever, similar to colchicine but with reduced toxicity.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research
Mecanismo De Acción
2-Demethyl Colchicine exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of microtubules, disrupting cell division and leading to cell cycle arrest. The compound’s mechanism of action is similar to that of colchicine, but the demethylation at the 2-position may alter its binding affinity and reduce toxicity .
Comparación Con Compuestos Similares
Colchicine: The parent compound, known for its anti-inflammatory and anti-proliferative effects.
3-Demethyl Colchicine: Another demethylated derivative with similar pharmacological properties.
Thiocolchicine: A thiolated derivative with enhanced anti-inflammatory properties and reduced toxicity.
Uniqueness: 2-Demethyl Colchicine is unique due to its specific demethylation at the 2-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other colchicine derivatives. This modification can potentially reduce toxicity while maintaining or enhancing therapeutic efficacy .
Propiedades
IUPAC Name |
N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)

![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)

![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)



![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)


![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)
